Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid
Description
This compound consists of two components:
- Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate: A substituted azetidine (a 4-membered nitrogen-containing ring) with a benzyloxymethyl group at the 3-position and a methyl ester moiety.
- 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) commonly used as a solvent, catalyst, or counterion in organic synthesis and pharmaceuticals .
The combination likely forms a salt or co-crystal, enhancing solubility or stability for applications in medicinal chemistry or synthetic intermediates .
Properties
IUPAC Name |
methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.C2HF3O2/c1-16-12(15)13(8-14-9-13)10-17-7-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,14H,7-10H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJLVBARBUWYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)COCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : Methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid
- Molecular Formula : C₁₄H₁₅F₃N₁O₃
- Molecular Weight : 305.27 g/mol
The compound features an azetidine ring and a trifluoroacetic acid moiety, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds similar to methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that azetidine derivatives possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and demonstrated significant inhibitory effects .
- Anticancer Potential : Some azetidine derivatives have been investigated for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .
- Neurological Effects : Certain azetidine compounds have shown promise in neuroprotective studies, potentially offering therapeutic benefits for neurodegenerative diseases .
The mechanisms through which methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate exerts its biological effects are still under investigation. However, the following pathways are noteworthy:
- Inhibition of Enzymatic Activity : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways critical for cell survival and proliferation .
- Interaction with Receptors : The structural features suggest potential interactions with neurotransmitter receptors or other cellular targets that could mediate its biological effects .
Antimicrobial Studies
A study conducted on various azetidine derivatives demonstrated that those containing phenylmethoxymethyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower compared to control compounds .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Control | 100 | Staphylococcus aureus |
| Test Compound | 25 | Staphylococcus aureus |
| Control | 200 | Escherichia coli |
| Test Compound | 50 | Escherichia coli |
Anticancer Activity
Another study focused on the anticancer effects of azetidine derivatives revealed that methyl 3-(phenylmethoxymethyl)azetidine-3-carboxylate induced apoptosis in human cancer cell lines. The compound triggered caspase activation and increased levels of pro-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives
(a) Methyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 135325-18-7)
- Structure : A phenylacetate ester with a trifluoromethyl group instead of the azetidine ring.
- Key Differences : Lacks the azetidine ring’s conformational rigidity and the benzyloxymethyl group, leading to reduced steric hindrance and altered pharmacokinetic properties .
(b) Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate (CAS 1448075-79-3)
- Structure : Features an azetidine ring linked to a thiophene-carboxylate via an amide bond.
(c) 3-[(Benzyloxy)methyl]azetidine-3-carboxylate Salts
Trifluoroacetic Acid (TFA) and Analogues
(a) Chlorodifluoroacetic Acid (CAS 76-04-0)
- Structure : Replaces one fluorine in TFA with chlorine.
- Key Differences : Lower acidity (pKa ~0.7 vs. TFA’s ~0.23) and higher boiling point (96°C vs. TFA’s 72°C), making it less volatile but more stable in certain reactions .
(b) Trifluoroacetic Anhydride (CAS 407-25-0)
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
